molecular formula C10H8ClNO B13929630 3-Chloro-5-isoquinolinemethanol

3-Chloro-5-isoquinolinemethanol

Cat. No.: B13929630
M. Wt: 193.63 g/mol
InChI Key: DEOSVEXFQDFIAK-UHFFFAOYSA-N
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Description

3-Chloro-5-isoquinolinemethanol is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a chlorine atom at the 3rd position and a hydroxyl group at the 5th position on the isoquinoline ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-isoquinolinemethanol typically involves the chlorination of isoquinoline derivatives followed by hydroxylation. One common method is the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) to generate isoquinoline derivatives . Subsequent chlorination and hydroxylation steps yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-isoquinolinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield isoquinoline ketones, while substitution of the chlorine atom can produce various isoquinoline derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-isoquinolinemethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-isoquinolinemethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of proteases or other enzymes involved in disease pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Chloro-5-isoquinolinemethanol can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(3-chloroisoquinolin-5-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-10-4-9-7(5-12-10)2-1-3-8(9)6-13/h1-5,13H,6H2

InChI Key

DEOSVEXFQDFIAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)CO)Cl

Origin of Product

United States

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